4-Bromo-2-(furan-2-yl)pyrimidine
Overview
Description
“4-Bromo-2-(furan-2-yl)pyrimidine” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains a bromine atom and a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . Protodeboronation of pinacol boronic esters is one method that has been reported . Additionally, the synthesis of furans, which are part of the “4-Bromo-2-(furan-2-yl)pyrimidine” structure, has been studied extensively .Molecular Structure Analysis
The molecular structure of “4-Bromo-2-(furan-2-yl)pyrimidine” can be analyzed using various methods. For instance, Density Functional Theory (DFT) can be used to map the molecular structure . Crystallographic studies can also provide insights into the molecular structure .Chemical Reactions Analysis
Pyrimidine derivatives, including “4-Bromo-2-(furan-2-yl)pyrimidine”, can undergo various chemical reactions. For instance, they can participate in nucleophilic aromatic substitution reactions . The reactivity of the C-4 position of halopyrimidines is generally found to be strongly preferred over C-2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2-(furan-2-yl)pyrimidine” can be inferred from similar compounds. For instance, the compound “5-Bromopyrimidine” has a molecular weight of 158.98 and is solid at room temperature .Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-2-(furan-2-yl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-3-4-10-8(11-7)6-2-1-5-12-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLZUYYOJWFPAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(furan-2-yl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.